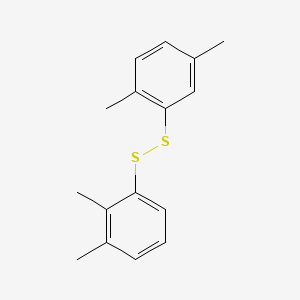
Disulfide, 2,3-dimethylphenyl 2,5-dimethylphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disulfide, 2,3-dimethylphenyl 2,5-dimethylphenyl is an organic compound characterized by the presence of two phenyl rings, each substituted with methyl groups at the 2,3- and 2,5- positions, respectively, and connected by a disulfide bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Disulfide, 2,3-dimethylphenyl 2,5-dimethylphenyl can be synthesized through the oxidative polymerization of diphenyl disulfide. This reaction is typically catalyzed by vanadyl acetylacetonate under controlled conditions. Another method involves the preparation of unsymmetrical disulfides from the corresponding thiols and bis-(5,5-dimethyl-2-thiono-1,3,2-dioxaphosphorinanyl)disulfide under mild conditions, yielding very good results.
Industrial Production Methods
Industrial production methods for disulfide compounds often involve large-scale oxidative coupling reactions. The specific conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and purity. detailed industrial processes for this specific compound are not widely documented.
Analyse Des Réactions Chimiques
Types of Reactions
Disulfide, 2,3-dimethylphenyl 2,5-dimethylphenyl undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfones and sulfoxides.
Reduction: It can be reduced to form thiol compounds.
Nucleophilic Substitution: It acts as a nucleophile in reactions with various electrophiles such as alkyl halides and acyl chlorides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Nucleophilic Substitution: Reactions are often carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic attack.
Major Products
Oxidation: Sulfones and sulfoxides.
Reduction: Thiol compounds.
Nucleophilic Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Disulfide, 2,3-dimethylphenyl 2,5-dimethylphenyl has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in protein engineering and stabilization through disulfide bond formation.
Medicine: Investigated for its potential therapeutic properties, particularly in the stabilization of protein-based drugs.
Industry: Utilized in the development of materials with specific chemical and physical properties, such as polymers and coatings.
Mécanisme D'action
The mechanism by which disulfide, 2,3-dimethylphenyl 2,5-dimethylphenyl exerts its effects involves the formation and cleavage of disulfide bonds. These bonds play a crucial role in stabilizing the three-dimensional structure of proteins and other macromolecules. The compound can interact with thiol groups in proteins, leading to the formation of stable disulfide bonds that enhance protein stability and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Disulfide, bis(2,5-dimethylphenyl): Similar in structure but with symmetrical substitution on both phenyl rings.
Disulfide, 2,5-dimethylphenyl 2,6-dimethylphenyl: Another related compound with different methyl substitution patterns.
Uniqueness
Disulfide, 2,3-dimethylphenyl 2,5-dimethylphenyl is unique due to its specific substitution pattern, which can influence its reactivity and interaction with other molecules. This distinct structure can lead to different chemical and physical properties compared to its symmetrical counterparts.
Propriétés
Numéro CAS |
64346-56-1 |
|---|---|
Formule moléculaire |
C16H18S2 |
Poids moléculaire |
274.4 g/mol |
Nom IUPAC |
1-[(2,5-dimethylphenyl)disulfanyl]-2,3-dimethylbenzene |
InChI |
InChI=1S/C16H18S2/c1-11-8-9-13(3)16(10-11)18-17-15-7-5-6-12(2)14(15)4/h5-10H,1-4H3 |
Clé InChI |
KXGBMWQZCKXTKA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C)SSC2=CC=CC(=C2C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


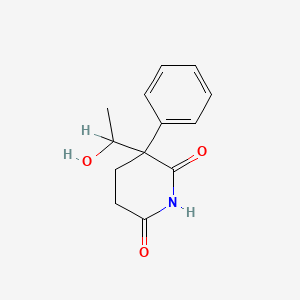

![methyl 3-[3-(trifluoromethoxy)phenyl]prop-2-enoate](/img/structure/B13961878.png)
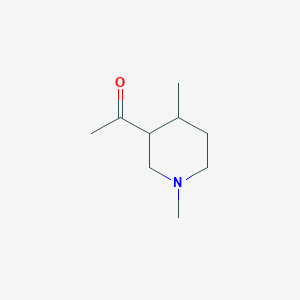
![5-[(3-Pyridinyloxy)methyl]-1h-pyrazol-3-amine](/img/structure/B13961900.png)
![Cyclopropyl-[(1S,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]methylamine](/img/structure/B13961904.png)
![2-Amino-1-(2-(mercaptomethyl)-6-azaspiro[3.4]octan-6-yl)-3-methylbutan-1-one](/img/structure/B13961911.png)

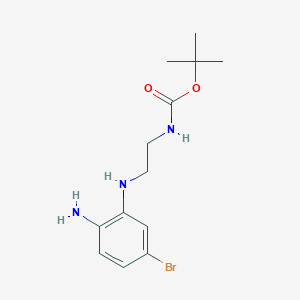
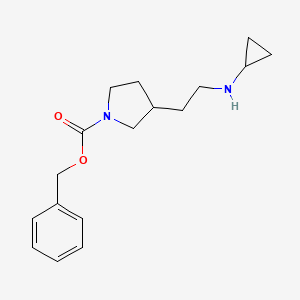

![8,10,12-trimethylbenzo[a]acridine](/img/structure/B13961955.png)
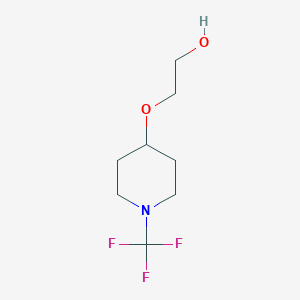
![(2Z)-3-[5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-(n-propyloxy)naphthalen-3-yl]-but-2-en-1-al](/img/structure/B13961960.png)
